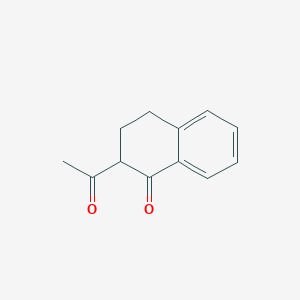

2-Acetyl-1-tetralone

Description

Significance of 2-Acetyl-1-tetralone as a Synthetic Precursor

The importance of this compound in organic synthesis stems from its role as a versatile precursor. Its inherent structural features, including the ketone and acetyl groups, allow for a wide range of chemical modifications, making it an ideal starting material for the synthesis of more complex molecules.

Role in the Construction of Complex Molecular Architectures

This compound serves as a crucial starting material for the synthesis of diverse and complex molecular structures. Its reactivity at multiple sites allows for the introduction of various functional groups and the formation of new ring systems. For instance, it is utilized in palladium-catalyzed asymmetric allylic alkylations to create chiral centers with high enantioselectivity. acs.org The reaction of this compound with allylbenzene (B44316) and other electrophiles, in the presence of a palladium catalyst and a chiral phosphoramidite (B1245037) ligand, yields allylic C–H alkylation products in good yields and high enantiomeric excess. acs.org This methodology has been successfully applied to synthesize various 1,3-diketones with excellent results. acs.org

Furthermore, this compound can be transformed into BF2-β-diketonate complexes, which can then undergo photochemical reactions. mdpi.com For example, the photochemical ring-expansion of a BF2-complex derived from this compound has been shown to produce novel diannulated cyclooctane (B165968) derivatives, which are challenging to synthesize using conventional methods. mdpi.com The compound is also a precursor for the synthesis of dihydronaphtho-pyrroles. scbt.com

Relevance in Natural Product Synthesis

The tetralone scaffold, of which this compound is a key derivative, is a common structural motif in a wide array of natural products. researchgate.netsemanticscholar.org These natural products often exhibit significant biological activities, making their synthesis a major focus of organic chemistry research. While direct applications of this compound in the total synthesis of specific natural products are an area of ongoing research, the broader class of tetralones is fundamental to the synthesis of compounds like catalponol, aristelegone-A, perenniporide A, and actinoranone. semanticscholar.org The structural framework provided by tetralones is crucial for building the core of these complex natural molecules. researchgate.netsemanticscholar.org

Historical Context and Evolution of Research on this compound

Research into tetralones and their derivatives has a long history, dating back to the early twentieth century, driven by their importance in synthesizing bioactive compounds. semanticscholar.org Early work focused on understanding the fundamental reactivity of the tetralone core. Over time, the focus has shifted towards more sophisticated applications, particularly in asymmetric synthesis and the development of novel catalytic methods.

A significant area of study has been the tautomerism of β-dicarbonyl compounds like this compound. Studies have investigated the keto-enol equilibrium of this compound in various solvents, revealing that while the keto form is more prevalent in aqueous solutions, the enol form dominates in apolar aprotic solvents. acs.orgresearchgate.net This understanding of its tautomeric behavior is crucial for controlling its reactivity in different reaction conditions.

More recent research has explored the use of this compound in advanced catalytic systems. For example, its use in palladium-catalyzed reactions has opened new avenues for creating stereochemically complex molecules. acs.org The development of fluorinated and trifluoromethylated derivatives of tetralones, including those derived from this compound, represents a modern trend, aiming to enhance the biological activity of the resulting compounds. mdpi.comresearchgate.net

Scope and Research Trajectories of this compound Investigations

Current research on this compound continues to expand its synthetic utility. One major trajectory is its use as a nucleophile in enantioselective catalysis. The development of new ligands and catalytic systems that can effectively use this compound to form chiral products with high efficiency and selectivity remains a key area of investigation. acs.org

Another active area of research is the synthesis of novel heterocyclic compounds derived from this compound. For instance, it can be used to synthesize N,O-chelating bidentate ligands for metal complexes, which in turn can act as catalysts for polymerization reactions. rsc.org The synthesis of various substituted tetralone derivatives is also being explored for their potential as inhibitors of biological targets like the macrophage migration inhibitory factor (MIF) tautomerase. tandfonline.com

Future research is expected to further exploit the unique reactivity of this compound. This includes its application in diversity-oriented synthesis to generate libraries of complex and structurally diverse molecules for biological screening. nih.gov The development of more efficient and regioselective oxidation methods for tetrahydronaphthalenes to produce α-tetralones like this compound is also an area of interest. acs.org As new bioactive natural products containing the tetralone motif are discovered, the synthetic interest in this compound and its derivatives is poised to grow. semanticscholar.org

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 17216-08-9 scbt.comnih.govsigmaaldrich.comsigmaaldrich.comnist.govnist.gov |

| Molecular Formula | C₁₂H₁₂O₂ scbt.comnih.govsigmaaldrich.comsigmaaldrich.comnist.govnist.gov |

| Molecular Weight | 188.22 g/mol scbt.comnih.govsigmaaldrich.comsigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | 55-57 °C sigmaaldrich.com |

| Boiling Point | 135-142 °C at 1 mmHg sigmaaldrich.com |

| Flash Point | 105.00 °C (closed cup) sigmaaldrich.com |

| IUPAC Name | 2-acetyl-3,4-dihydronaphthalen-1(2H)-one nih.gov |

Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR | δ 2.75 (2H, t, 9.0 Hz), 2.88 (2H, t, 9.0 Hz), 7.16–7.87 (4H, m), 15.62 (1H, bs) mdpi.com |

| ¹³C NMR | δ 21.0, 27.8, 38.3, 103.7, 117.5 (CF₃, q, ¹JC-F = 285 Hz), 127.1, 127.3, 127.8, 127.9, 130.5, 133.4, 157.3, 174.8 (C-CF₃, q, ²JC-F = 35 Hz), 185.0 mdpi.com |

| InChI Key | BSELJBOMYPMBNL-UHFFFAOYSA-N sigmaaldrich.comnist.govnist.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-acetyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-8(13)10-7-6-9-4-2-3-5-11(9)12(10)14/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSELJBOMYPMBNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871271 | |

| Record name | 2-Acetyl-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17216-08-9 | |

| Record name | 2-Acetyl-1-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17216-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017216089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetyl-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetyl-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Acetyl 1 Tetralone and Its Analogues

Established Synthetic Routes to 2-Acetyl-1-tetralone Core Structure

The construction of the fundamental tetralone ring system, a precursor to this compound, can be achieved through several reliable synthetic strategies.

Palladium-Catalyzed Synthetic Approaches for this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the carbon-carbon bonds necessary for building complex molecular architectures like tetralone derivatives. Reactions such as the Suzuki and Heck couplings are instrumental in this regard. wikipedia.orgwikipedia.orglibretexts.org

The Suzuki reaction , for instance, couples an organoboron species with an organohalide. wikipedia.orglibretexts.org This can be envisioned for synthesizing a tetralone precursor by coupling appropriate aryl and alkyl fragments. The catalytic cycle typically involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron compound, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org An intramolecular Heck reaction is a particularly powerful strategy for ring formation, allowing for the synthesis of cyclic and polycyclic compounds. chim.itlibretexts.orgyoutube.com This approach can be applied to construct the tetralone core from a suitably designed acyclic precursor containing an aryl halide and an alkene moiety.

Furthermore, palladium catalysis is not only for core synthesis but also for the functionalization of pre-existing tetralone scaffolds, as will be discussed in section 2.2.1.

Condensation Reactions with Amino Acid Esters

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are fundamental in organic synthesis. nih.gov While more commonly associated with the formation of imines, enamines, or amides, these reactions can be adapted for building complexity onto the tetralone core. For instance, the ketone group of a 1-tetralone (B52770) derivative can react with the primary amine of an amino acid ester to form an enamine intermediate. This intermediate can then be a precursor for further synthetic transformations, introducing amino acid-derived functionality to the tetralone structure. Chiral triazine condensing reagents prepared from amino acid esters have been shown to be effective in enantioselective condensations, suggesting a potential route for creating chiral tetralone derivatives. bibliotekanauki.pl

Oxidative Cyclization Methodologies

Oxidative cyclization represents a class of reactions where an oxidation event initiates a cyclization cascade to form a ring structure. These transformations are prevalent in natural product biosynthesis and have been adapted for synthetic chemistry. While specific examples for the direct synthesis of this compound via this method are not prominently documented, the general principles are applicable. Such reactions can proceed through radical mechanisms, often catalyzed by enzymes like P450 or initiated by chemical oxidants, to forge new intramolecular bonds from acyclic precursors.

Other Cyclization and Ring-Forming Reactions

Among the most classical and effective methods for synthesizing the tetralone core is the intramolecular Friedel-Crafts acylation . acs.orgmasterorganicchemistry.com This reaction typically involves the cyclization of a 4-arylbutanoic acid or its corresponding acyl chloride in the presence of a strong acid catalyst (e.g., polyphosphoric acid, AlCl₃). semanticscholar.orgacs.orgmasterorganicchemistry.com The process is an electrophilic aromatic substitution where the acyl group attacks the aromatic ring to form the six-membered fused ring of the tetralone system. acs.org

| Precursor | Catalyst/Reagent | Product | Reference |

| 4-Phenylbutanoic acid | Polyphosphoric Acid (PPA) | α-Tetralone | acs.org |

| Arylalkyl acid chlorides | 1,1,1,3,3,3-hexafluoro-2-propanol | Tetralone derivatives | organic-chemistry.org |

| 2-Methylanisole and succinic anhydride (B1165640) | AlCl₃, then Clemmensen reduction, then acid | 7-methoxy-2-methyl-1-tetralone | semanticscholar.org |

A more recent, metal-free approach involves a cascade reductive Friedel–Crafts alkylation/cyclization of keto acids or esters, which demonstrates broad substrate scope and functional group tolerance. rsc.org Additionally, the Claisen condensation is a key reaction for introducing the acetyl group at the C-2 position. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com This reaction involves the base-promoted condensation of an ester with another carbonyl compound. To synthesize this compound, 1-tetralone could first be converted to a suitable ester derivative at the 2-position, which then undergoes condensation with an acetylating agent.

Advanced Synthetic Transformations for Derivatization

Once the tetralone core is established, its scaffold can be further modified to create a diverse range of analogues.

Functionalization at the Tetralone Scaffold

The tetralone scaffold possesses multiple sites for functionalization, including the aromatic ring, the benzylic position (C-4), and the carbons alpha to the ketone (C-2). The presence of the acetyl group in this compound further activates the C-2 position, making it a hub for chemical modifications.

A notable strategy for functionalizing the aromatic ring of a tetralone is through oxime-directed palladium-catalyzed C-H functionalization . nih.govacs.org In one example, a 7-methoxy-1-tetralone (B20472) was converted to its oxime, which then directed a palladium catalyst to acetoxylate the sterically hindered C-8 position. acs.org This method provides a route to introduce substituents onto the aromatic portion of the molecule with high regioselectivity. acs.org

| Substrate | Reaction | Reagents | Product | Yield | Reference |

| 7-methoxy-1-tetralone | Oxime-directed C-H acetoxylation | 1. NH₂OH·HCl 2. Pd(OAc)₂, PhI(OAc)₂ | 8-acetoxy-7-methoxy-1-tetralone (after hydrolysis) | 49% | acs.org |

| This compound | Pd-catalyzed allylic C-H alkylation | Pd(OAc)₂, Chiral Ligand, Allylbenzene (B44316) | Allylated this compound | Good |

Furthermore, the 1,3-dicarbonyl moiety in this compound makes it a valuable nucleophile in various transformations. It has been successfully used in palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) reactions. These reactions, often employing chiral phosphoramidite (B1245037) ligands, allow for the direct allylation at the C-2 position, creating all-carbon quaternary stereocenters with high yields and enantioselectivity. This highlights the compound's role as a versatile precursor for constructing complex and chiral molecular architectures.

Regioselective Functionalization

The 1-tetralone scaffold, the core structure of this compound, offers multiple sites for chemical modification. Regioselective functionalization is crucial for synthesizing specific analogues, allowing chemists to target a particular position on the molecule while leaving others unchanged. Key sites for functionalization include the aromatic ring, the benzylic position (C4), and the carbons alpha to the ketone (C2) and the acetyl group.

One prominent strategy involves the regioselective functionalization of the aromatic ring. For instance, an oxime-directed, palladium-catalyzed acetoxylation has been successfully employed to functionalize the sterically hindered C8 position of 7-methoxy-1-tetralone. acs.org This three-step protocol, involving oxime formation, Pd-catalyzed C-H activation/acetoxylation, and subsequent cleavage, provides a reliable method to introduce functionality at a specific site on the benzene (B151609) ring, which is otherwise difficult to access. acs.org

Another important site for regioselective modification is the benzylic position. The oxidation of tetrahydronaphthalenes, which are precursors to tetralones, can be directed to the benzylic carbon to form the desired α-tetralone structure. This highlights the inherent reactivity of this position towards oxidative functionalization.

Table 1: Examples of Regioselective Functionalization of Tetralone Analogs

| Substrate | Reagents/Catalyst | Position Functionalized | Product Type | Reference |

|---|

Stereoselective and Asymmetric Synthesis of this compound Analogs

The synthesis of chiral, non-racemic this compound analogs is of significant interest, as the stereochemistry at the C2 position can profoundly influence biological activity. Asymmetric synthesis aims to create molecules with a specific three-dimensional arrangement, producing one enantiomer in excess over the other. princeton.edu Organocatalysis has emerged as a powerful tool for achieving high levels of stereocontrol in reactions involving carbonyl compounds. unibo.itnih.gov

For 2-substituted-1-tetralone systems, chiral secondary amines, such as proline and its derivatives, can catalyze asymmetric reactions. researchgate.netnih.gov These catalysts operate by forming a transient chiral enamine or iminium ion intermediate with the carbonyl substrate. princeton.edu This activation strategy allows for highly stereoselective additions to the α-position (C2). For example, an asymmetric Michael addition of a nucleophile to an α,β-unsaturated tetralone, or the alkylation of a pre-formed tetralone enamine using a chiral catalyst, can establish the stereocenter at C2 with high enantiomeric excess.

While specific examples for this compound are specialized, the general principles of asymmetric organocatalysis are broadly applicable. The synthesis of a chiral tetralone scaffold has been achieved via a classic Friedel-Crafts reaction using a chiral carboxylic acid precursor, demonstrating another route to enantiomerically enriched tetralone-based structures. semanticscholar.org

Introduction of Halogenated Moieties

Halogen atoms serve as versatile functional handles in organic synthesis, enabling further modifications through cross-coupling reactions, nucleophilic substitutions, and other transformations. The introduction of halogenated moieties onto the this compound framework can be achieved at several positions.

Regioselective halogenation of the aromatic ring of tetralone derivatives can be accomplished using various reagents. For example, elemental halogens (like Br₂ or Cl₂) or N-halosuccinimides (NBS or NCS) in the presence of a catalyst such as aluminum chloride can introduce halogen atoms onto the benzene ring.

Furthermore, the positions alpha to the carbonyl groups are susceptible to halogenation under specific conditions. The benzylic position (C4) of the tetralone ring can be selectively brominated. For instance, the use of N-bromosuccinimide (NBS), often with a radical initiator, can lead to the formation of 4-bromo-tetralone derivatives. It has been shown that using an excess of NBS can even lead to geminal dibromination at the benzylic position.

Table 2: Halogenation Reactions on Tetralone Scaffolds

| Substrate Type | Halogenating Agent | Position(s) Halogenated | Conditions |

|---|---|---|---|

| Tetralone Analog | N-Bromosuccinimide (NBS) | Benzylic (C4) | Radical initiator |

| Benzocyclanone | Elemental Halogen (Br₂, Cl₂) / N-Halosuccinimide | Aromatic Ring | Aluminum chloride slurry |

Synthesis of Fused Heterocyclic Systems from this compound

The 1,3-dicarbonyl functionality of this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems. The two carbonyl groups provide reactive sites for condensation and cyclization reactions with bifunctional reagents.

Pyrrole and Indole (B1671886) Derivatives

The synthesis of indole derivatives from carbonyl compounds is a cornerstone of heterocyclic chemistry, with the Fischer indole synthesis being a preeminent method. thermofisher.com This reaction involves the acid-catalyzed condensation of a phenylhydrazine (B124118) with a ketone or aldehyde, followed by a thermofisher.comthermofisher.com-sigmatropic rearrangement to form the indole ring. wikipedia.orgyoutube.comyoutube.com

In the context of this compound, either the tetralone ketone (C1) or the acetyl ketone can react with a substituted phenylhydrazine to form an intermediate phenylhydrazone. wikipedia.org Subsequent acid-catalyzed cyclization would lead to the formation of a tetracyclic indole structure, specifically a benzo[g]pyrrolo[1,2-a]quinoline or a related isomer, depending on which carbonyl group participates in the key rearrangement step. The specific regio-outcome can be influenced by the reaction conditions and the substitution pattern of the starting materials. thermofisher.com The reaction of tetralones with hydrazines has been successfully applied in the synthesis of complex natural products, demonstrating its utility. rsc.org

Benzocycloheptene (B12447271) Analogs

This compound and its parent compound, 1-tetralone, are valuable starting materials for the synthesis of benzocycloheptenes, which are seven-membered rings fused to a benzene ring. These transformations typically involve ring-expansion reactions.

Several synthetic strategies can be employed to convert the six-membered aliphatic ring of the tetralone into a seven-membered ring. For example, the Schmidt reaction, which involves treating a ketone with hydrazoic acid (HN₃) under acidic conditions, can be used to insert a nitrogen atom into the ring, forming a lactam. Subsequent chemical modifications of this lactam can lead to the desired carbocyclic benzocycloheptene framework. Other methods include rearrangements such as the Tiffeneau-Demjanov rearrangement or related pinacol-type rearrangements of suitably functionalized tetralone derivatives. These methods provide efficient access to highly functionalized benzocycloheptene cores. semanticscholar.org

Triazole Derivatives

The synthesis of triazole derivatives often utilizes cycloaddition reactions or condensations involving precursors with the requisite nitrogen and carbon atoms. mdpi.com As a 1,3-dicarbonyl compound, this compound is a versatile substrate for constructing fused triazole systems. nih.gov

One common approach is the reaction of the β-dicarbonyl moiety with a source of azide (B81097) (N₃⁻). For example, reacting this compound with an organic azide in the presence of a suitable catalyst can lead to the formation of a 1,2,3-triazole ring. researchgate.net The reaction typically proceeds through the formation of an enamine or enolate intermediate from the dicarbonyl compound, which then reacts with the azide. raco.cat Another strategy involves the reaction with reagents containing a hydrazine (B178648) moiety. For instance, condensation with thiosemicarbazide (B42300) followed by oxidative cyclization is a known route to aminotriazoles. raco.cat These methods allow for the construction of complex heterocyclic systems where a triazole ring is fused to the tetralone framework. nih.gov

Table 3: Summary of Heterocyclic Synthesis from this compound

| Target Heterocycle | Key Reagent | General Reaction Type | Reference |

|---|---|---|---|

| Indole | Phenylhydrazine | Fischer Indole Synthesis | wikipedia.orgrsc.org |

| Benzocycloheptene | Hydrazoic Acid (HN₃) | Schmidt Reaction (Ring Expansion) | semanticscholar.org |

| Triazole | Organic Azide / Thiosemicarbazide | Cyclocondensation / Cycloaddition | nih.govresearchgate.netraco.cat |

Catalyst Development and Ligand Design in this compound Synthesis

The synthesis of this compound and its derivatives has been significantly advanced by the development of sophisticated catalysts and ligands. These advancements have enabled greater control over reaction selectivity and efficiency.

Non-C2-Symmetric Ligands in Asymmetric Catalysis

The quest for enantiomerically pure compounds has driven the evolution of asymmetric catalysis, with the design of chiral ligands being a central theme. While C2-symmetric ligands have historically dominated the field due to their effectiveness in reducing the number of possible reaction pathways, there is a growing interest in the application of non-C2-symmetric ligands. pnas.orgnih.gov These ligands, lacking a rotational axis of symmetry, offer the potential for more nuanced stereochemical control by creating a more differentiated chiral environment around the metal center. pnas.org

The design of non-C2-symmetric ligands often involves the combination of two distinct coordinating moieties, which can differ in their electronic and steric properties. pnas.org This dissimilarity can lead to a more pronounced differentiation between the two enantiotopic faces of a prochiral substrate, potentially resulting in higher enantioselectivity. pnas.org In the context of synthesizing chiral 2-substituted-1-tetralones, non-C2-symmetric ligands could be employed in key steps such as asymmetric hydrogenation or Michael additions. For instance, in the asymmetric hydrogenation of a precursor β-keto ester, a transition metal complex bearing a non-C2-symmetric phosphine (B1218219) ligand could facilitate the stereoselective reduction of the ketone.

While specific examples detailing the use of non-C2-symmetric ligands in the asymmetric synthesis of this compound are not extensively documented in the reviewed literature, the principles of their application in analogous transformations are well-established. The development of novel non-C2-symmetric ligands continues to be an active area of research, with the potential to offer superior catalytic performance in the synthesis of chiral tetralone derivatives. mdpi.com

Role of Lewis Acid Catalysts

Lewis acid catalysis plays a pivotal role in several synthetic strategies for obtaining the tetralone core. One of the most prominent applications is in the intramolecular Friedel-Crafts acylation of 4-arylbutyric acids or their corresponding acyl chlorides. nih.gov In these reactions, the Lewis acid, typically a metal halide such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), activates the acylating agent, facilitating the electrophilic attack on the aromatic ring to form the cyclic ketone. sigmaaldrich.comrsc.orgwikipedia.org

The efficiency of the Friedel-Crafts cyclization can be influenced by the choice of Lewis acid and the reaction conditions. Modern advancements have introduced a range of metal triflates (M(OTf)₃) and bismuth(III) bis(trifluoromethanesulfonyl)amide (Bi(NTf₂)₃) as highly effective catalysts that can be used in catalytic amounts.

The following interactive table summarizes the catalytic efficiency of various Lewis acids in the intramolecular Friedel-Crafts cyclization of 4-phenylbutyric acid to yield 1-tetralone, demonstrating the impact of the catalyst on reaction yield and conditions.

| Catalyst | Mol% | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Bi(NTf₂)₃ | 1 | p-xylene | 180 | 16 | 99 |

| Ga(OTf)₃ | 5 | p-xylene | 180 | 16 | 89 |

| In(OTf)₃ | 5 | p-xylene | 180 | 16 | 90 |

| Sm(OTf)₃ | 1 | p-xylene | 180 | 16 | 99 |

| Yb(OTf)₃ | 5 | p-xylene | 180 | 16 | 97 |

| AlCl₃ | 100 | p-xylene | 180 | 16 | 0 |

Data sourced from a study on the cyclization of 4-phenylbutyric acid.

Beyond the construction of the tetralone skeleton, Lewis acids can also mediate reactions involving the β-dicarbonyl moiety of this compound. For instance, Lewis acids can be employed to promote α-alkoxyalkylation of 1,3-dicarbonyl compounds. acs.org Furthermore, in reactions involving α-hydroxy β-dicarbonyl systems, Lewis acids like magnesium iodide (MgI₂) can promote novel rearrangements. nih.gov

Oxidizing Agents and Reaction Conditions in Tetralone Synthesis

The synthesis of tetralones often involves the oxidation of the corresponding tetralins. A variety of oxidizing agents and reaction conditions have been explored to achieve this transformation efficiently and selectively. nih.gov Common oxidizing agents include chromium-based reagents, such as chromium trioxide (CrO₃), and quinone-based oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov

DDQ has proven to be a particularly effective reagent for the regioselective oxidation of tetrahydronaphthalenes to α-tetralones, often providing high yields under relatively mild conditions. nih.gov The choice of solvent and temperature can significantly impact the outcome of the oxidation. For instance, conducting the reaction with DDQ in refluxing aqueous acetic acid has been shown to afford excellent yields of α-tetralones. nih.gov

The following interactive table provides a comparative overview of the effectiveness of DDQ as an oxidizing agent under different reaction conditions for the synthesis of α-tetralone derivatives from their corresponding tetrahydronaphthalenes.

| Substrate | Oxidant | Solvent | Temperature | Time | Yield (%) |

| THN 1a | DDQ (2 equiv) | Dioxane | Room Temp | 48 h | 18 |

| THN 1a | DDQ (2 equiv) | aq. Acetic Acid | Reflux | 2 h | 98 |

| THN 1b | DDQ (2 equiv) | Dioxane | Room Temp | 48 h | 6.3 |

| THN 1b | DDQ (4 equiv) | Dioxane | Room Temp | 36 h | 40 |

| THN 1b | DDQ (2 equiv) | aq. Acetic Acid | Reflux | 2 h | 95 |

| THN 1c | DDQ (2 equiv) | aq. Acetic Acid | Reflux | 2 h | 92 |

| THN 1d | DDQ (2 equiv) | aq. Acetic Acid | Reflux | 2 h | 90 |

Data adapted from a study on the regioselective oxidation of tetrahydronaphthalenes. nih.gov

Other catalytic systems, including those based on copper and palladium complexes, have also been evaluated for the aerobic oxidation of tetralin, showing good conversion and selectivity towards α-tetralone. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries, aiming to reduce environmental impact and improve process safety and efficiency. tandfonline.comacs.orgnih.govpharmtech.cominstituteofsustainabilitystudies.com The synthesis of this compound and its analogues is an area where these principles can be effectively applied.

Key green chemistry principles relevant to tetralone synthesis include:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as it minimizes waste. instituteofsustainabilitystudies.com The application of Lewis acids in catalytic amounts for Friedel-Crafts reactions is a prime example.

Safer Solvents and Auxiliaries: Efforts are being made to replace hazardous organic solvents with more environmentally benign alternatives. tandfonline.com Research into solvent-free reaction conditions, for example, using microwave irradiation, has shown promise for the synthesis of tetralone derivatives. researchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. instituteofsustainabilitystudies.com

Use of Renewable Feedstocks: While not yet widely implemented for tetralone synthesis, the use of bio-based starting materials is a key goal of green chemistry. instituteofsustainabilitystudies.com The use of catalysts derived from bio-waste, such as pomegranate peel ash for condensation reactions to form α,α'-bis(substituted benzylidene)cycloalkanones, showcases a move in this direction. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption. instituteofsustainabilitystudies.com Microwave-assisted synthesis can also contribute to energy efficiency by reducing reaction times. researchgate.net

The development of solid acid catalysts, such as zeolites and clays, offers a greener alternative to traditional liquid acids for reactions like intramolecular acylation. ias.ac.iniupac.org These solid catalysts can be easily separated from the reaction mixture and potentially reused, simplifying purification and reducing waste. ias.ac.in For instance, H-Beta zeolites have been shown to effectively promote the dehydrative intramolecular cyclization of 4-arylbutyric acids to 1-tetralone derivatives under microwave irradiation. researchgate.net

The adoption of these and other green chemistry principles will continue to shape the future of this compound synthesis, leading to more sustainable and economically viable processes.

Reactivity and Reaction Mechanisms of 2 Acetyl 1 Tetralone

Enol-Keto Tautomerism and Equilibrium Studies

2-Acetyl-1-tetralone, a 1,3-dicarbonyl compound, exists as an equilibrium mixture of its keto and enol tautomers. The interconversion between these forms is a notable characteristic, influencing the molecule's reactivity in various chemical environments. Studies comparing this compound (ATLO) with similar structures like 2-acetylcyclohexanone (B32800) (ACHE) have shown that the keto-enol tautomerization is a relatively slow process. psu.eduacs.org

The position of this equilibrium is highly sensitive to the solvent environment. psu.edu In aqueous solutions, a significant portion of the enol form is present at equilibrium. psu.eduacs.org For instance, in water at 25°C, 2-acetylcyclohexanone has been found to have more than 40% enol content, and similar behavior is observed for this compound. acs.org Conversely, in apolar aprotic solvents, the enol tautomer is overwhelmingly favored. psu.edu This is attributed to the stabilization of the enol form through intramolecular hydrogen bonding, a feature that is disrupted by polar, protic solvents like water which can engage in intermolecular hydrogen bonding. The study of fluorinated analogues, such as 2-trifluoroacetyl-1-tetralone, also provides insight, showing that in chloroform (B151607) (CDCl3) the molecule exists entirely as a mixture of its endocyclic and exocyclic enol forms, which are approximately equally populated. typeset.io However, in a more polar solvent like deuterated dimethylformamide (DMF-d7), the equilibrium shifts to include about 6% of the keto form. typeset.io

Table 1: Solvent Influence on Keto-Enol Equilibrium of this compound and Analogues

| Compound | Solvent | Predominant Form(s) | Observations | Reference |

| This compound (ATLO) | Apolar Aprotic | Enol | Enol form predominates over the keto form. | psu.edu |

| This compound (ATLO) | Aqueous | Keto and Enol | The content of the enol is lower than that of the keto form, but still significant. | psu.edu |

| 2-Trifluoroacetyl-1-tetralone | CDCl₃ | Enol (Endo/Exo) | Exists only as approximately equally populated enol forms. | typeset.io |

| 2-Trifluoroacetyl-1-tetralone | DMF-d₇ | Enol, Keto | No hydrate (B1144303) is formed, but 6% of the keto form is present. | typeset.io |

Nucleophilic Reactivity of the Carbonyl Center

The structure of this compound features two carbonyl groups: a cyclic ketone at the C1 position and an acetyl group at the C2 position. Both carbonyl carbons are electrophilic centers due to the polarization of the carbon-oxygen double bond, making them susceptible to nucleophilic attack. pressbooks.pubmasterorganicchemistry.com This reaction, known as nucleophilic addition, is a fundamental process for aldehydes and ketones. libretexts.org The mechanism typically involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org This intermediate is then typically protonated to yield an alcohol product. libretexts.org

The relative reactivity of the two carbonyl centers in this compound is influenced by steric and electronic factors. Generally, aldehydes are more reactive towards nucleophiles than ketones because they present less steric hindrance and their carbonyl carbon is more electrophilic. pressbooks.publibretexts.org In this compound, both carbonyls are part of a ketone structure. However, the cyclic ketone at C1 is sterically more hindered than the acetyl ketone. This suggests that, under kinetically controlled conditions, nucleophilic attack might preferentially occur at the acetyl carbonyl. The presence of the enol form also provides an alternative reaction pathway, where the enolate acts as a nucleophile itself in reactions at the alpha-carbon.

Electrophilic Aromatic Substitution on the Benzenoid Ring

The benzenoid ring of this compound can undergo electrophilic aromatic substitution (EAS), a characteristic reaction of aromatic compounds. libretexts.orgmasterorganicchemistry.com In EAS, a strong electrophile replaces a hydrogen atom on the aromatic ring. dalalinstitute.comminia.edu.eg The rate and regioselectivity of this substitution are dictated by the substituents already present on the ring.

In this compound, the aromatic ring is substituted with an alkyl group (as part of the fused ring system) and is influenced by the C1 carbonyl group.

Alkyl Group: The fused aliphatic ring acts as an electron-donating alkyl substituent, which activates the ring towards EAS and is an ortho, para-director.

Carbonyl Group: The C1 ketone group is an electron-withdrawing group. Through resonance, it deactivates the aromatic ring towards electrophilic attack and acts as a meta-director relative to its point of attachment.

The combined effect of these groups determines the position of substitution. The activating, ortho, para-directing influence of the alkyl portion and the deactivating, meta-directing influence of the carbonyl group must be considered. The positions ortho and para to the alkyl substituent are C5 and C7. The positions meta to the carbonyl group's connection to the aromatic ring are also C5 and C7. Therefore, both electronic effects reinforce substitution at the C5 and C7 positions. Between these, steric hindrance from the fused ring might influence the selectivity. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are common EAS processes. masterorganicchemistry.comlumenlearning.com For example, the aromatization of 2-acyl-1-tetralones to form 2-carbonyl substituted 1-naphthols under aerobic oxidation conditions has been reported as a valuable synthetic method. researchgate.net

Alpha-Alkylation and Arylation Reactions

The hydrogen atoms on the C2 carbon, being alpha to both carbonyl groups, are particularly acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile and is central to the alpha-alkylation and arylation reactions of this compound.

Palladium-Catalyzed Allylic Alkylations

This compound serves as an effective nucleophile in palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) reactions. These reactions are powerful tools for forming carbon-carbon bonds and creating chiral centers. In this context, the enolate of this compound attacks a π-allyl-palladium complex, which can be generated from various allylic precursors. nih.gov Research has demonstrated the use of non-C2-symmetric phosphoramidite (B1245037) ligands derived from pyroglutamic acid in both redox-neutral and oxidative Pd-AAA reactions with 1,3-diketones like this compound. acs.orgacs.org These reactions typically produce chiral products with quaternary carbon stereocenters in high yield and with excellent enantioselectivity. acs.orgstanford.edu For example, in redox-neutral reactions using cinnamyl acetate (B1210297) as the electrophile, good to excellent yields and enantioselectivities (up to 94% ee) have been achieved. acs.org

Oxidative C-H Alkylations

A conceptually advanced variant is the palladium-catalyzed oxidative allylic C-H alkylation. This process avoids the need for a pre-functionalized allylating agent by activating a C-H bond of an unactivated alkene. stanford.eduresearchgate.net this compound has been successfully employed as the nucleophile in these transformations, reacting with various allylarenes. acs.orgresearchgate.net The reaction typically uses a palladium(II) catalyst, a phosphoramidite ligand, an oxidant (such as 2,6-dimethylbenzoquinone, 2,6-DMBQ), and a base. acs.orgacs.org This methodology allows for the direct allylation of this compound to form products with all-carbon quaternary stereocenters in good yields and with high enantioselectivity (up to 85% ee). nih.govacs.orgresearchgate.net

Table 2: Palladium-Catalyzed Oxidative Allylic C-H Alkylation of this compound with Allylbenzene (B44316) acs.orgacs.org

| Ligand | Catalyst System | Conditions | Conversion/Yield | Enantiomeric Excess (ee) | Reference |

| Phenyl-substituted Phosphoramidite (L11) | Pd(OAc)₂, Et₃N, 2,6-DMBQ | THF, 60 °C, 24 h | 83% conversion | 72% | acs.orgacs.org |

| Optimized Ligand/Conditions | Pd(OAc)₂, Et₃N, 2,6-DMBQ | THF, 50 °C | 89% yield | 85% | acs.org |

Condensation and Cycloaddition Reactions

The dicarbonyl nature of this compound makes it a versatile substrate for condensation reactions. These reactions typically involve the nucleophilic attack of an enol or enolate on a carbonyl compound, followed by dehydration. A notable example is the condensation of this compound with diethyl aminomalonate in refluxing acetic acid, which produces a dihydronaphtho-pyrrole in excellent yield, serving as a key step in the synthesis of a naphthoporphyrin. capes.gov.br The reactivity of the related 1-tetralone (B52770) in Claisen-Schmidt condensations with various aldehydes further illustrates the potential of this scaffold in forming α,β-unsaturated ketone systems, which are precursors for other reactions like Robinson annulation. pnrjournal.com

Cycloaddition reactions, which form cyclic products through the concerted or stepwise combination of two or more unsaturated molecules, represent another potential reaction pathway for this compound. kharagpurcollege.ac.inlibretexts.org The enol or enamine derivatives of this compound can act as the electron-rich component in cycloadditions. For instance, enamines derived from cyclic ketones are known to participate in [2+2] cycloadditions with electron-deficient alkynes. tandfonline.com Furthermore, as a 1,3-dicarbonyl compound, it can be converted into a 1,3-dipole precursor for [3+2] cycloadditions. uchicago.edu For example, the conversion to a diazo compound would allow it to act as a 1,3-dipole in reactions with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form pyrazoles. uni-muenchen.de While specific examples of this compound itself in many cycloadditions are not extensively documented, its functional group array provides clear potential for participation in such synthetically powerful ring-forming reactions.

Thiol Reactivity and Bioconjugation Models

The reactivity of this compound, an α,β-unsaturated ketone, with thiols is primarily governed by the Michael or 1,4-conjugate addition mechanism. jove.comlibretexts.org In this reaction, a soft nucleophile, such as a thiol, preferentially attacks the β-carbon of the enone system. mdpi.com The conjugation of the carbonyl group with the alkene functionality renders the β-carbon electrophilic. libretexts.org The reaction proceeds via the attack of the nucleophilic thiol (specifically the thiolate anion, R-S⁻) on the β-carbon, which generates an enolate intermediate. nih.govmasterorganicchemistry.com Subsequent protonation of this intermediate leads to an enol, which then tautomerizes to the more stable keto-form, yielding the final adduct. jove.comlibretexts.org Weaker nucleophiles, including thiols, generally favor this 1,4-addition pathway over a 1,2-addition to the carbonyl carbon. jove.com

The reaction of thiols with α,β-unsaturated carbonyl compounds is of significant interest in the context of bioconjugation, where cellular thiols like cysteine residues in proteins or glutathione (B108866) (GSH) can react with electrophilic drug molecules. mdpi.compapyrusbio.com The intrinsic chemical reactivity of such compounds with thiols is often evaluated using model reagents like GSH and N-acetylcysteine (NAC) to simulate their behavior in a biological environment. mdpi.com

In a comparative study, the thiol reactivity of (E)-2-(4'-methylbenzylidene)-1-tetralone, a derivative closely related to this compound, was investigated alongside its chromanone analog. The study utilized HPLC-MS to monitor the non-enzymatic reactions with GSH and NAC. mdpi.com It was observed that carbocyclic chalcone (B49325) analogs like the tetralone derivative generally exhibit lower thiol reactivity compared to their open-chain counterparts. mdpi.com The reactivity is also influenced by the pH and the nature of the substituents. Under slightly acidic conditions (pH 6.3), the tetralone analog showed substantially lower reactivity with both GSH and NAC compared to the corresponding chromanone derivative. mdpi.com This difference in reactivity highlights how structural modifications in the backbone of a molecule can influence its interaction with biological nucleophiles.

Table 1: Comparative Reactivity of a Tetralone Analog with Thiols This table summarizes findings on the reactivity of (E)-2-(4'-methylbenzylidene)-1-tetralone (Compound IIb), a representative carbocyclic chalcone analog.

| Thiol Reagent | Reaction Conditions | Observed Reactivity of Tetralone Analog (IIb) |

| Glutathione (GSH) | pH 8.0 (basic) | Lower reactivity compared to open-chain chalcones. mdpi.com |

| N-acetylcysteine (NAC) | pH 8.0 (basic) | Lower reactivity compared to open-chain chalcones. mdpi.com |

| Glutathione (GSH) | pH 6.3 (acidic) | Substantially lower reactivity compared to chromanone analog (IIIb). mdpi.com |

| N-acetylcysteine (NAC) | pH 6.3 (acidic) | Substantially lower reactivity compared to chromanone analog (IIIb). mdpi.com |

Source: Based on findings from a study on cyclic chalcone analogs. mdpi.com

The formation of adducts during these reactions can result in the creation of new stereocenters. In the reaction of the cyclic tetralone analog with thiols, two new chiral centers are formed, leading to the possibility of multiple diastereomeric products. mdpi.com The ability to model these reactions provides insight into the potential mechanisms of action for compounds designed as covalent inhibitors, where reactivity towards target cysteine residues is desired. mdpi.com

Stereochemical Control in Reactions Involving this compound

Achieving stereochemical control in reactions involving this compound is a significant objective, particularly for synthesizing optically active compounds with a chiral quaternary carbon center. A key strategy employed is asymmetric catalysis, using transition metal complexes with chiral ligands.

Palladium-catalyzed asymmetric allylic alkylation has been successfully applied to this compound. acs.orgacs.org This reaction involves the allylation of the active methine compound (the enolate of this compound) and can produce high enantioselectivity with the appropriate choice of a chiral ligand. acs.org For instance, palladium complexes bearing functionalized chiral ferrocenylphosphine ligands have been shown to be effective. acs.org

In one study, various non-C2-symmetric phosphoramidite ligands were evaluated in the oxidative palladium-catalyzed allylic C-H alkylation of this compound. acs.org The reaction, using allylbenzene as the electrophile and Pd(OAc)₂ as the catalyst, demonstrated that the structure of the chiral ligand is crucial for achieving high conversion and enantiomeric excess (ee). acs.orgresearchgate.net For example, a ligand with a phenyl-substituted pyrrolidine (B122466) subunit (L11) resulted in the desired product with 72% ee. acs.org Further optimization with different 1,3-diketones and ligands led to even higher enantioselectivities, reaching up to 94% ee for similar substrates. acs.org

Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation of this compound This table presents data from the evaluation of different chiral phosphoramidite ligands in the allylic C-H alkylation of this compound (11) with allylbenzene (2).

| Ligand | Conversion (%) | Enantiomeric Excess (ee, %) |

| L11 (phenyl substituent) | 83 | 72 |

| L12 (para-biphenyl substituent) | 14 | 30 |

| L13 (meta-biphenyl substituent) | 0 | - |

| L14 (meta-terphenyl substituent) | 10 | 70 |

| L15 (3,5-di-tert-butylphenyl substituent) | 0 | - |

Source: Adapted from studies on palladium-catalyzed asymmetric allylic alkylations. acs.orgresearchgate.net

Beyond allylation, other asymmetric transformations have been explored. The organocatalytic asymmetric α-chlorination of 1,3-dicarbonyl compounds has been tested with this compound as a substrate. mdpi.com While high enantioselectivity was achieved for other cyclic β-ketoesters in the study, the reaction with the highly reactive this compound resulted in almost no enantioselection under the tested conditions, highlighting the challenges associated with controlling the stereochemistry of highly reactive nucleophiles. mdpi.com

These studies underscore that while this compound is a versatile substrate, achieving high stereochemical control requires careful selection and design of chiral catalysts and reaction conditions tailored to its specific reactivity.

Applications of 2 Acetyl 1 Tetralone and Its Derivatives in Medicinal Chemistry

Exploration of Bioactive Tetralone Scaffolds

The 1-tetralone (B52770) skeleton is a fundamental structural motif found in numerous natural products and serves as a key building block for the synthesis of new drugs with diverse biological targets. semanticscholar.org The reactivity of the α,β-unsaturated ketone system inherent in many tetralone derivatives allows for a wide range of chemical modifications, leading to the generation of large libraries of compounds for biological screening. researchgate.net The exploration of these scaffolds is a dynamic area of research, with new bioactive tetralones being discovered annually, which fuels further synthetic interest in this class of compounds. semanticscholar.org The development of organocatalytic methods has further expanded the ability to create diverse and complex scaffolds from starting materials like tetralones, facilitating the discovery of novel bioactive molecules.

Antimicrobial and Antiviral Activities of 2-Acetyl-1-tetralone Derivatives

Derivatives of this compound, particularly chalcones, have demonstrated notable antimicrobial properties. Chalcones are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system and are known for their wide range of biological activities, including antimicrobial effects. nih.govscholarsresearchlibrary.com

Antibacterial Efficacy

The antibacterial potential of chalcones derived from the condensation of substituted tetralones with pyridinylaldehydes has been investigated. nih.gov A study focusing on (2-(Pyridinyl)methylene)-1-tetralone chalcones revealed that these compounds exhibit activity against various bacterial strains. For instance, one derivative, 5h , showed a significant 75% growth inhibition of Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another derivative, 3b , was identified as the most effective against Escherichia coli (EC), Klebsiella pneumoniae (KP), and Pseudomonas aeruginosa (PA), while compound 3f displayed the greatest activity against Acinetobacter baumannii (AB). nih.gov The introduction of chloro and fluoro groups into indazoline derivatives synthesized from 2-arylidene-1-tetralone has also been shown to confer potent antimicrobial activity, particularly against Escherichia coli. ijrpc.com

Table 1: Antibacterial Activity of (2-(Pyridinyl)methylene)-1-tetralone Chalcone (B49325) Derivatives

| Compound | Bacterial Strain | Activity |

|---|---|---|

| 5h | Methicillin-resistant Staphylococcus aureus (MRSA) | 75% growth inhibition |

| 3b | Escherichia coli (EC), Klebsiella pneumoniae (KP), Pseudomonas aeruginosa (PA) | Best performing compound against these strains |

| 3f | Acinetobacter baumannii (AB) | Greatest activity against this strain |

Data sourced from Gibson et al. (2018) nih.gov

Antifungal Efficacy

The same library of (2-(Pyridinyl)methylene)-1-tetralone chalcones was also screened for antifungal activity. nih.gov The findings indicated that these derivatives possess activity against pathogenic fungi. Specifically, compounds 3f and 3e demonstrated the most significant growth inhibition against the tested fungal strains, which included Cryptococcus neoformans var. grubii and Candida albicans. nih.gov Further research on indazoline derivatives of 2-arylidene-1-tetralone also reported notable antifungal activity. ijrpc.com

Table 2: Antifungal Activity of (2-(Pyridinyl)methylene)-1-tetralone Chalcone Derivatives

| Compound | Fungal Strains | Activity |

|---|---|---|

| 3f | Cryptococcus neoformans var. grubii, Candida albicans | Best growth inhibition |

| 3e | Cryptococcus neoformans var. grubii, Candida albicans | Best growth inhibition |

Data sourced from Gibson et al. (2018) nih.gov

Anti-inflammatory Potential and Related Biological Modulations

Derivatives of 1-tetralone have been investigated for their anti-inflammatory properties, primarily through the inhibition of Macrophage Migration Inhibitory Factor (MIF). tandfonline.comnih.gov MIF is a pro-inflammatory cytokine that plays a critical role in the immune response. tandfonline.comnih.govnih.gov Studies on E-2-arylmethylene-1-tetralones have shown that these compounds can effectively bind to the active site of MIF and inhibit its tautomerase activity. tandfonline.comnih.govnih.gov This inhibition leads to a reduction in inflammatory macrophage activation. nih.gov

Specifically, certain synthesized E-2-arylmethylene-1-tetralone derivatives were found to markedly inhibit the production of reactive oxygen species (ROS) and nitrite (B80452), as well as the activation of NF-κB. nih.govnih.gov This, in turn, suppressed the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and C-C Motif Chemokine Ligand 2 (CCL-2). nih.govnih.gov These findings suggest that tetralone derivatives hold promise for regulating macrophage activation and managing severe systemic inflammation. tandfonline.comnih.govnih.gov The anti-inflammatory activity is often linked to the unsaturated ketone structural motif present in these molecules. nih.gov

Enzyme Inhibition Studies

The tetralone scaffold has been a basis for the development of various enzyme inhibitors.

Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition

As mentioned previously, derivatives of 1-tetralone are effective inhibitors of the tautomerase activity of Macrophage Migration Inhibitory Factor (MIF). tandfonline.comnih.govnih.gov MIF's enzymatic activity is linked to its pro-inflammatory functions. tandfonline.comnih.gov A study on E-2-arylmethylene-1-tetralones demonstrated that these compounds can efficiently bind to the active site of MIF, thereby inhibiting its enolase and ketolase activities. tandfonline.comnih.gov

A selection of these derivatives significantly reduced inflammatory macrophage activation. nih.gov Two compounds in particular, (24) and (26) from the study, were notable for their marked inhibition of ROS and nitrite production, NF-κB activation, and the expression of key inflammatory cytokines like TNF-α, IL-6, and CCL-2. nih.govnih.gov The research suggests that the inhibitory effect of these tetralone derivatives on MIF's tautomeric functions is a key mechanism behind their anti-inflammatory and immunomodulatory effects. tandfonline.comnih.govnih.gov

Table 3: Effect of Selected E-2-arylmethylene-1-tetralone Derivatives on Macrophage Activation

| Compound | Effect |

|---|---|

| (24) | Markedly inhibited ROS and nitrite production, NF-κB activation, TNF-α, IL-6, and CCL-2 expression. |

| (26) | Markedly inhibited ROS and nitrite production, NF-κB activation, TNF-α, IL-6, and CCL-2 expression. |

Acetylcholinesterase Inhibition

Derivatives of the α-tetralone scaffold are significant in the development of acetylcholinesterase (AChE) inhibitors, a key strategy for the symptomatic treatment of Alzheimer's disease. eurekaselect.comresearchgate.netnih.gov The cholinergic deficit is a consistent and early finding in Alzheimer's, making AChE a viable therapeutic target to enhance cholinergic neurotransmission. nih.gov The tetralone framework serves as a foundational structure for creating compounds that can effectively interact with the active sites of the acetylcholinesterase enzyme. researchgate.netacs.orgsemanticscholar.org

Research has demonstrated that specific modifications to the tetralone ring system can yield potent AChE inhibitors. For instance, a series of 6-methoxy-1-tetralone (B92454) derivatives incorporating an N-aryl pyridinium (B92312) moiety were synthesized and evaluated for their ability to inhibit both acetylcholinesterase and butyrylcholinesterase (BChE). researchgate.net Several of these compounds displayed significant inhibitory activity, with IC50 values in the low micromolar to nanomolar range. researchgate.net Kinetic studies revealed that the most potent compounds in this series act as mixed-type inhibitors of AChE. researchgate.net

Another study highlighted a tetralone series where replacing a methoxy (B1213986) group at position 6 with a five-carbon alkyl chain ending in an amino moiety resulted in compounds with potent AChE inhibition, comparable to reference drugs. nih.gov This modification allows for better contact with the peripheral anionic site (PAS) of the enzyme, which can inhibit AChE-induced amyloid-beta aggregation, a pathological hallmark of Alzheimer's disease. nih.gov Similarly, attaching N-benzylpyridinium quaternary amine fragments to a tetralone core has also been explored as a strategy for developing AChE inhibitors. scielo.br

The versatility of the tetralone scaffold is further underscored by its use in creating hybrid molecules. Donepezil (B133215), a leading Alzheimer's drug, features an indanone core, which is structurally related to tetralone. Researchers have synthesized donepezil analogues using a tetralone fragment, demonstrating the interchangeability and utility of this scaffold in designing new cholinesterase inhibitors. scielo.br

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition by 6-Methoxy-1-tetralone Derivatives

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| Derivative 1 | 0.025 | 0.716 |

| Derivative 2 | 0.852 | 1.549 |

| Derivative 3 | 23.743 | 20.588 |

Data sourced from a study on 6-methoxy-1-tetralone derivatives bearing an N-aryl pyridinium moiety. researchgate.net

Receptor Modulation and Signaling Pathway Interference

Beyond enzyme inhibition, this compound derivatives have been investigated for their ability to modulate various cell surface receptors and interfere with intracellular signaling pathways, indicating their potential in treating a range of conditions, including neurological disorders. nih.gov

A significant area of research has been the development of tetralone-based compounds as adenosine (B11128) receptor antagonists. nih.gov Adenosine A1 and A2A receptors are implicated in neurological conditions like Parkinson's and Alzheimer's disease. nih.gov A study exploring 2-benzylidene-1-tetralone (B1234382) derivatives found that these compounds could act as selective antagonists for the A1 receptor or as dual antagonists for both A1 and A2A receptors. nih.gov The affinity for these receptors was highly dependent on the substitution pattern on both the tetralone ring and the appended benzylidene moiety. nih.gov Certain derivatives showed promising affinity, suggesting they could be lead compounds for developing treatments for dementia and motor deficits in Parkinson's disease. nih.gov

Tetralone derivatives have also been identified as potent inhibitors of monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters like dopamine (B1211576) and serotonin. semanticscholar.orgresearchgate.net Inhibition of MAO-B is a validated strategy in Parkinson's disease treatment. C6-substituted α-tetralone derivatives have been shown to be highly potent and selective inhibitors of MAO-B. researchgate.net Furthermore, a patent describes novel tetralone-based amines as monoamine reuptake inhibitors, which function by modulating monoamine transporters, a mechanism central to the action of many antidepressants. google.com

The modulatory effects of tetralone derivatives extend to inflammatory pathways. A library of E-2-arylmethylene-1-tetralones was found to inhibit the tautomerase activity of the macrophage migration inhibitory factor (MIF), a cytokine involved in the inflammatory response. tandfonline.com In the plant kingdom, 4,8-dihydroxy-1-tetralone has been shown to influence plant hormone signal transduction and the MAPK signaling pathway, further demonstrating the scaffold's capacity to interfere with fundamental cellular signaling cascades. nih.gov

Table 2: Adenosine Receptor Binding Affinity of 2-Benzylidene-1-tetralone Derivatives

| Compound | Receptor | Affinity (Ki in µM) |

|---|---|---|

| Derivative 4 | A1 | < 7 |

| Derivative 8 | A1 | < 7 |

| Derivative 8 | A2A | < 7 |

Data from an evaluation of 2-benzylidene-1-tetralone derivatives as adenosine receptor antagonists. nih.gov Compounds 4 and 8 displayed the highest affinity.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure influences its biological activity. researchgate.netnih.gov For this compound and its derivatives, SAR analyses have been instrumental in guiding the optimization of compounds for various therapeutic targets. researchgate.net

In the context of MAO inhibition, SAR studies of α-tetralone derivatives revealed key structural requirements for potency and selectivity. researchgate.net For instance, research on C6- and C7-substituted α-tetralones demonstrated that the position of substituents on the aromatic ring significantly impacts inhibitory activity against MAO-A and MAO-B isoforms. researchgate.net Furthermore, SAR studies on a series of 1-tetralone derivatives highlighted the importance of a terminal phenyl group for binding to the enzyme. researchgate.net The presence of specific substituents, such as chlorine atoms at the C6 and C7 positions, was also found to dramatically increase the potency against both MAO-A and MAO-B.

For adenosine receptor antagonists, SAR studies on 2-benzylidene-1-tetralone derivatives have been particularly informative. nih.gov These studies showed that hydroxyl (-OH) substitution on the tetralone core (ring A) is crucial for receptor binding. nih.gov Specifically, a hydroxyl group at the C5, C6, or C7 position favored A1 receptor binding, while C5-hydroxy substitution specifically led to favorable A2A receptor affinity. nih.gov Moreover, combining a hydroxyl group on ring A (at C6 or C7) with a para-hydroxy substituent on the benzylidene ring (ring B) conferred dual A1/A2A adenosine receptor affinity. nih.gov

SAR analyses are not limited to CNS targets. In the development of anticancer agents, studies on pyrano[3,2-h]quinolone derivatives, which can be synthesized from tetralone precursors, showed that the introduction of halogen atoms increased the compound's lipophilicity and cytotoxic activity against cancer cell lines. mdpi.com These examples underscore how systematic structural modifications and subsequent biological evaluation of this compound derivatives provide a rational basis for designing more potent and selective therapeutic agents. researchgate.netnih.gov

Table 3: Summary of Structure-Activity Relationships for Tetralone Derivatives

| Target | Structural Feature | Effect on Activity |

|---|---|---|

| MAO-B | C6-substitution on tetralone ring | Potent and selective inhibition researchgate.net |

| MAO-A/B | C6 and C7 dichloro-substitution | Increased potency |

| Adenosine A1 Receptor | C5, C6, or C7 -OH substitution | Favorable binding affinity nih.gov |

| Adenosine A2A Receptor | C5 -OH substitution | Favorable binding affinity nih.gov |

| Dual A1/A2A Receptors | C6/C7 -OH and para-OH on benzylidene ring | Dual affinity nih.gov |

Development of Analogs with Improved Biological Profiles

A key strategy in drug discovery is the development of analogs of a lead compound to enhance its biological activity, improve its pharmacokinetic properties, or reduce its toxicity. The this compound scaffold has proven to be a malleable platform for such analog development.

One approach involves the synthesis of bicyclic analogs designed to mimic and improve upon natural molecules. For example, researchers designed and synthesized tetralone-based analogs of the plant hormone abscisic acid (ABA). nih.govpsu.edu These analogs were predicted to have enhanced biological stability and activity because their metabolic products would be less prone to inactivation. nih.govpsu.edu The resulting analog, named Tetralone ABA 8, was found to possess greater biological activity than natural ABA in two different bioassays, validating the design strategy. nih.govpsu.edu

Another successful strategy is structural simplification. This was demonstrated in the development of an analog for vitetrifolin D, a natural product that inhibits the epithelial-mesenchymal transition (EMT), a process involved in cancer metastasis. oup.com A simplified analog was synthesized from 2-methyl-1-tetralone, where one of the rings of the natural product was replaced with a benzene (B151609) ring. oup.com This tetralone-based analog successfully retained the desired EMT-inhibitory activity, showing that the core pharmacophore could be maintained within a less complex and more synthetically accessible structure. oup.com

Computational and Spectroscopic Studies on 2 Acetyl 1 Tetralone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool to predict and comprehend the global and local reactivity properties of molecules like 2-acetyl-1-tetralone. mdpi.com By employing methods such as the B3LYP and CAM-B3LYP exchange-correlation functionals with various basis sets (e.g., 6-31G(d,p), 6-311G(d,p), and 6-311++G(d,p)), researchers can model the molecule's behavior with a high degree of accuracy. mdpi.com These calculations are instrumental in understanding fundamental reactivity descriptors. mdpi.com

Molecular electrostatic potential (MEP) analysis is a key component of DFT studies, offering a visual representation of the electrostatic potential on the molecule's surface. mdpi.com This mapping reveals regions of high and low electron density, which are crucial for predicting how the molecule will interact with other chemical species. mdpi.com For derivatives of 1-tetralone (B52770), MEP plots, often color-coded, help to identify the electrophilic and nucleophilic sites within the molecule. For instance, in a related compound, the color codes ranged from -5.056 eV (indicating a region of high electron density, prone to electrophilic attack) to higher values in electron-deficient areas. researchgate.net This analysis is vital for understanding the reactivity of the 1-tetralone moiety in various chemical reactions. researchgate.net

Average local ionization energy (ALIE) is another critical descriptor calculated using DFT, which helps in pinpointing the molecular sites most susceptible to electrophilic attack. mdpi.com Lower ALIE values indicate regions where it is easier to remove an electron, thus signifying higher reactivity. In computational studies of related tetralone derivatives, the benzene (B151609) rings and specific atoms like nitrogen have been identified as important sites based on their ALIE values. mdpi.com This information is invaluable for predicting the regioselectivity of reactions involving this compound.

Bond dissociation energy (BDE) calculations are performed to assess the stability of a molecule, particularly against mechanisms like autoxidation. mdpi.com By determining the energy required to break a specific bond homolytically, researchers can identify which hydrogen atoms are most likely to be abstracted, a critical step in many degradation pathways. mdpi.comresearchgate.net For instance, the BDE for C-H bonds alpha to a carbonyl group, such as in cyclohexanone, is approximately 88.0 kcal/mol. researchgate.net This value is lower than that for a typical alkane C-H bond, indicating increased reactivity at this position. researchgate.net Such calculations can predict whether a compound like this compound might form potentially genotoxic impurities through radical reactions. mdpi.com

Molecular Dynamics (MD) Simulations for Solvent Interactions and Stability

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in different environments, particularly in solution. mdpi.com These simulations track the movements and interactions of the molecule and surrounding solvent molecules over time, providing insights into its stability and how it interacts with its environment.

For related tetralone derivatives, MD simulations have been used to study interactions with water. mdpi.com By calculating the interaction energy between the solute and solvent, researchers can quantify the extent of these interactions. For a series of compounds, these interaction energies with water ranged from approximately 63 kcal/mol to nearly 77 kcal/mol, indicating significant differences in their hydrophilicity. mdpi.com Furthermore, MD simulations can be used to assess compatibility with various excipients, such as polymers like polyvinylpyrrolidone, by comparing their solubility parameters. mdpi.com Studies on the keto-enol tautomerization of this compound in dimethylsulfoxide (DMSO)-water mixtures and aqueous micellar solutions have also been conducted to understand the influence of the solvent's molecular structure on reaction rates. psu.eduresearchgate.net

Spectroscopic Characterization Techniques (excluding basic identification data)

Advanced spectroscopic techniques are indispensable for the detailed structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) techniques, is a powerful method for the complete structural and stereochemical elucidation of this compound. researchgate.netresearchgate.net Techniques such as long-range C-H correlation and long-range selective proton decoupling (LRSPD) have been instrumental in providing complete 13C and 1H NMR spectral assignments. researchgate.netresearchgate.net These studies have unequivocally demonstrated that this compound exists predominantly in the endo-enolic form. researchgate.netresearchgate.net

The analysis of 13C NMR chemical shifts is particularly useful for understanding the electronic environment of the carbon atoms within the molecule. mdpi.com For instance, the chemical shifts of the carbon atoms in the enone moiety can reflect the relative electrophilicity of the β-carbon atom. mdpi.com In similar chalcone (B49325) analogs, a comparison of 13C NMR data showed that the polarity of the C=C bond is influenced by substituents, which is evident from the changes in the chemical shifts of the C2 and C3 atoms. mdpi.com This detailed NMR analysis provides a comprehensive picture of the molecule's structure and electronic distribution.

UV-Vis Spectroscopy in Tautomeric Studies

The phenomenon of keto-enol tautomerism is central to the chemistry of β-dicarbonyl compounds like this compound. This equilibrium involves the interconversion between the diketo form and the enol form. UV-Vis spectroscopy is a powerful tool for investigating this equilibrium because the two tautomers possess distinct electronic systems, leading to different absorption spectra. encyclopedia.pub The keto form typically absorbs in the UVB region, while the extended conjugation in the enol form shifts its absorption to the UVA region. researchgate.net

Research on this compound (ATLO) and the structurally similar 2-acetylcyclohexanone (B32800) (ACHE) has demonstrated that the position of the tautomeric equilibrium is highly sensitive to the solvent environment. researchgate.netresearchgate.netpsu.edu In aqueous solutions, both the keto and enol forms of ATLO coexist. psu.edu However, in apolar aprotic solvents, the equilibrium shifts significantly, and the enol form becomes predominant. researchgate.net This stabilization of the enol tautomer in non-polar solvents is attributed to the formation of a stable intramolecular hydrogen bond. The rates of interconversion between the keto and enol forms can be measured spectrophotometrically by monitoring the change in absorbance at a wavelength characteristic of one of the tautomers. researchgate.netpsu.edu

Table 1: Influence of Solvent on Keto-Enol Equilibrium for Structurally Similar β-Diketones

| Compound | Solvent | Predominant Form | Rationale |

|---|---|---|---|

| This compound | Water | Keto-Enol Mixture | Water can disrupt the intramolecular hydrogen bond of the enol form by forming intermolecular hydrogen bonds. |

| This compound | Apolar Aprotic (e.g., Dioxane) | Enol | The intramolecular hydrogen bond in the enol form is stabilized in non-polar environments. researchgate.net |

| 2-Acetylcyclohexanone | Water | >40% Enol Content | Demonstrates significant enol presence even in a protic solvent. acs.org |

Resonance Raman Spectroscopy for Electronic Transitions

Resonance Raman (rR) spectroscopy is a specialized technique that provides detailed information about the electronic transitions and vibrational modes of a molecule. spectroscopyonline.com Unlike conventional Raman spectroscopy, rR involves exciting the molecule with a laser wavelength that falls within one of its electronic absorption bands. umich.edu This results in a selective and significant enhancement of the Raman signals for vibrational modes that are coupled to the electronic transition. spectroscopyonline.comumich.edu

While specific rR studies on this compound are not extensively documented, the methodology's application to analogous systems, such as 2-acetyl-1-methylpyrrole, demonstrates its utility. researchgate.net In such studies, rR spectroscopy combined with density functional theory (DFT) calculations allows for the definitive assignment of electronic absorptions, such as n→π* and π→π* transitions. researchgate.net

For this compound, the UV-Vis spectrum shows absorptions corresponding to electronic transitions within the carbonyl and aromatic chromophores. By systematically tuning the excitation laser across these absorption bands and observing which vibrational modes are enhanced, one can:

Identify Electronic Transitions: The excitation profile, a plot of the intensity of a specific Raman band versus the excitation wavelength, will show a maximum at the energy of the electronic transition. rsc.org